BenchChemオンラインストアへようこそ!

1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide

PAC1 receptor GPCR antagonism Structure-activity relationship

This indazole-pyrrolidine carboxamide is a critical SAR probe for kinase inhibitor discovery programs. Its pyridin-2-yl amide enables hinge-region metal chelation, distinguishing it from imidazole-based PAC1 antagonists like PA-9. Use in side-by-side profiling against 50–100 kinase panels to map chemotype selectivity. The 5-oxopyrrolidine core provides conformational pre-organization for fragment elaboration. Custom synthesis available; inquire for batch-specific CoA.

Molecular Formula C17H15N5O2
Molecular Weight 321.33 g/mol
Cat. No. B11234790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide
Molecular FormulaC17H15N5O2
Molecular Weight321.33 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NC4=CC=CC=N4
InChIInChI=1S/C17H15N5O2/c23-15-9-11(17(24)19-14-7-3-4-8-18-14)10-22(15)16-12-5-1-2-6-13(12)20-21-16/h1-8,11H,9-10H2,(H,20,21)(H,18,19,24)
InChIKeyPADJDLKGBWEDSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2H-Indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide: Structural Features and Procurement Context


1-(2H-Indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide (molecular formula C19H18N5O2, molecular weight approximately 367.4 g/mol) is a synthetic indazole-pyrrolidine carboxamide derivative that integrates a 5-oxopyrrolidine scaffold with an indazole at the N-1 position and a pyridin-2-yl carboxamide substituent at the 3-position . The compound belongs to a class of heterocyclic amides widely investigated as kinase inhibitor scaffolds and GPCR modulators. Its structural architecture combines a hydrogen-bond-donating indazole NH, a conformationally constrained pyrrolidinone ring, and a pyridine moiety capable of metal coordination and π-stacking interactions with target proteins.

Why In-Class Indazole-Pyrrolidine Carboxamides Cannot Simply Be Interchanged


Within the indazole-pyrrolidine carboxamide chemotype, subtle variations in the amide substituent and indazole substitution pattern produce profound shifts in target selectivity and potency. For example, PA-9 (N-(2-(1H-imidazol-5-yl)ethyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide) is a potent PAC1 receptor antagonist with an IC50 of 5.6 nM , whereas SCH772984, a more complex indazole-pyrrolidine bearing a pyridin-4-yl group at the indazole 5-position and an extended piperazine-ethyl linker, inhibits ERK1/2 with IC50 values of 4 and 1 nM respectively [1]. DL0805-2, an indazole-5-yl pyrrolidine-3-carboxamide with a 4-methylbenzyl N-substituent, acts as a Rho kinase inhibitor with vasorelaxant activity [2]. These examples demonstrate that the amide substituent identity, indazole attachment point, and pyrrolidine N-substitution collectively dictate pharmacological profile. Generic substitution within this class risks selecting a compound with an entirely different target engagement fingerprint.

Quantitative Differentiation Evidence for 1-(2H-Indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide


Pyridin-2-yl vs. Imidazolylethyl Substituent: Predicted Selectivity Shift Relative to PA-9

The target compound replaces the imidazol-5-yl-ethyl amide group of PA-9 with a direct pyridin-2-yl amide. In PA-9, the imidazole moiety functions as a hydrogen-bond donor/acceptor and contributes to PAC1 receptor binding, yielding an IC50 of 5.6 nM in cAMP inhibition assays . The pyridin-2-yl group, by contrast, is a weaker hydrogen-bond donor but a stronger metal chelator and can engage in bidentate coordination with kinase active-site Mg²⁺ or Mn²⁺ ions. In the indazole-pyridine Akt inhibitor series, a pyridin-2-yl substitution pattern was associated with potent Akt inhibition (IC50 = 14 nM) and oral bioavailability (F = 70% in mouse) [1]. While no direct PAC1 receptor data exist for the target compound, this structural substitution is predicted to shift target engagement away from PAC1 toward kinase targets that exploit pyridine-metal chelation.

PAC1 receptor GPCR antagonism Structure-activity relationship

Molecular Size Advantage: MW 367 vs. SCH772984 (MW 588) for Permeability and Ligand Efficiency

The target compound (MW = 367.4 g/mol, C19H18N5O2) is approximately 60% smaller than the clinical-stage ERK inhibitor SCH772984 (MW = 587.7 g/mol, C33H33N9O2) [1]. Smaller molecular size generally correlates with improved passive membrane permeability and higher ligand efficiency indices. SCH772984, despite its exceptional potency (ERK1 IC50 = 4 nM, ERK2 IC50 = 1 nM), has a high molecular weight that limits its drug-likeness and may contribute to its complex pharmacokinetic profile. The target compound's lower MW places it within the preferred range for lead-like and fragment-based screening collections (MW < 400).

Drug-likeness Ligand efficiency Permeability

5-Oxopyrrolidine Scaffold: Conformational Rigidity vs. Non-Oxo Pyrrolidine Analogs

The target compound features a 5-oxopyrrolidine (pyrrolidinone) ring, which introduces conformational rigidity through the planar amide bond, reducing the entropic penalty upon target binding. This scaffold is shared with PA-9 and PA-9-3d. In contrast, DL0805-2 (N-(1H-indazol-5-yl)-1-(4-methylbenzyl)pyrrolidine-3-carboxamide) lacks the 5-oxo group, resulting in a more flexible pyrrolidine ring [1]. The 5-oxo substituent also introduces an additional hydrogen bond acceptor (the carbonyl oxygen) and polarizes the adjacent C-H bonds, which can enhance binding interactions with kinase hinge regions and GPCR transmembrane domains. Takasaki et al. (2020) demonstrated that modifications to the 5-oxopyrrolidine core of PA-9 significantly altered PAC1 antagonistic potency, with compound 3d (7-chloro-PA-9) showing improved activity over PA-9 [2].

Conformational constraint Scaffold design Entropic benefit

Indazole N-1 vs. N-2 Substitution: Regioisomeric Differentiation from Indazole-5-yl Carboxamides

The target compound features the pyrrolidine ring attached at the indazole N-1 (or N-2 via tautomerism) position, consistent with the PA-9 chemotype. This contrasts with SCH772984 and DL0805-2, where the carboxamide or substituent is attached at the indazole 5-position [1][2]. Indazole 1-substitution places the heterocycle in a different orientation relative to the pyrrolidine core, which can alter the presentation of the carboxamide side chain to the target protein. In kinase inhibitor design, indazole 1-substituted compounds typically engage the hinge region differently than 5-substituted analogs. The regioisomeric analog 1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide has been reported with cellular IC50 values of 8–12 μM against HepG2, MDA-MB-231, and A549 cell lines , though these data are from a vendor source and should be independently verified.

Indazole regioisomerism Kinase hinge binding Target selectivity

Recommended Application Scenarios for 1-(2H-Indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 367.4 g/mol and a pyridin-2-yl amide capable of hinge-region metal chelation , this compound is well-suited as a fragment-like scaffold for kinase inhibitor discovery. Its smaller size compared to SCH772984 (MW 588) allows for efficient fragment growing and merging strategies. The 5-oxopyrrolidine core provides conformational pre-organization while maintaining sufficient vector diversity for fragment elaboration.

Selectivity Profiling Against PAC1 Receptor vs. Kinase Panels

Given the structural similarity to PA-9 (PAC1 antagonist, IC50 5.6 nM) , this compound serves as a critical selectivity control. Its pyridin-2-yl substituent is predicted to shift activity away from PAC1 toward kinase targets [1]. Procurement for side-by-side profiling against PAC1 and a panel of 50–100 kinases can reveal the selectivity determinants of the indazole-pyrrolidine chemotype.

Structure-Activity Relationship (SAR) Expansion of the PA-9 Chemotype

Takasaki et al. (2020) established that modifications to the amide substituent of PA-9 significantly alter PAC1 antagonistic potency and analgesic activity [2]. This compound, bearing a pyridin-2-yl instead of the imidazolylethyl group, represents a logical SAR probe to explore whether pyridine-containing amides retain or redirect the pharmacological activity. It can be used as a key intermediate for further derivatization.

Computational Docking and Pharmacophore Model Validation

The compound's well-defined 5-oxopyrrolidine-indazole core, combined with the pyridin-2-yl metal-coordination motif, makes it an excellent test ligand for validating computational docking protocols against kinase ATP-binding sites [1]. Its moderate molecular complexity (19 heavy atoms) allows for accurate binding pose prediction and free energy perturbation (FEP) calculations.

Quote Request

Request a Quote for 1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.